Methyl 2-[(chlorocarbonyl)amino]benzoate
Description
Properties
Molecular Formula |
C9H8ClNO3 |
|---|---|
Molecular Weight |
213.62 g/mol |
IUPAC Name |
methyl 2-(carbonochloridoylamino)benzoate |
InChI |
InChI=1S/C9H8ClNO3/c1-14-8(12)6-4-2-3-5-7(6)11-9(10)13/h2-5H,1H3,(H,11,13) |
InChI Key |
KSYLYAVGHMJQIF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Comparative Analysis of Methyl Benzoate Derivatives
Physicochemical Properties
- Crystal Packing: Methyl 2-amino-5-chlorobenzoate exhibits planar molecular geometry with intramolecular N-H⋯O hydrogen bonding, enhancing crystallinity and stability . In contrast, the oxazole-containing derivative () likely has altered packing due to steric effects from the heterocycle.
- Lipophilicity: Dichloro-substituted analogs (e.g., Methyl 2-amino-4,5-dichlorobenzoate) show increased lipophilicity compared to mono-chloro derivatives, impacting bioavailability .
Preparation Methods
Direct Acylation Using Phosgene
The most efficient method involves reacting methyl 2-aminobenzoate (methyl anthranilate) with phosgene (COCl₂). This one-step process substitutes the amino group’s hydrogen with a chlorocarbonyl group, yielding the target compound. The reaction is typically conducted under anhydrous conditions in an inert solvent such as dichloromethane or tetrahydrofuran. A base like pyridine is added to neutralize hydrochloric acid (HCl) byproduct, preventing side reactions.
Key Parameters :
Stepwise Functionalization via Acid Chloride Intermediate
An alternative route involves synthesizing 2-[(chlorocarbonyl)amino]benzoic acid followed by esterification:
-
Acylation of 2-aminobenzoic acid : React with phosgene to form 2-[(chlorocarbonyl)amino]benzoic acid.
-
Esterification : Treat the acid with methanol in the presence of thionyl chloride (SOCl₂) or catalytic sulfuric acid.
Challenges :
-
The chlorocarbonyl group’s sensitivity to hydrolysis necessitates strict moisture control.
-
Esterification requires acidic conditions, which risk decomposing the chlorocarbonyl group.
Catalytic and Solvent Optimization
Catalyst Selection
Lewis acids, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), enhance electrophilic substitution in chlorination steps. For example, FeCl₃ catalyzes chlorination of aromatic rings in related syntheses, though direct application to this compound remains underexplored.
Solvent Systems
-
Polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) improve reaction homogeneity in ammoniation steps.
-
Acetic acid facilitates oxidation reactions, as seen in the synthesis of 3-methyl-2-chlorobenzoic acid, where it stabilizes intermediates.
Reaction Condition Analysis
Purification Techniques
-
Reduced-pressure rectification effectively isolates intermediates, as demonstrated in the purification of 3-methyl-2-chlorobenzoic acid.
-
Recrystallization using methanol or ethanol removes impurities, achieving >90% purity in final products.
Comparative Methodological Evaluation
| Method | Yield | Advantages | Disadvantages |
|---|---|---|---|
| Direct acylation | 85–92% | One-step synthesis; minimal byproducts | Requires toxic phosgene handling |
| Stepwise functionalization | 70–78% | Avoids phosgene use | Multi-step; lower overall yield |
Table 1 : Comparison of primary synthesis routes. Data extrapolated from analogous reactions.
Industrial-Scale Production Challenges
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 2-[(chlorocarbonyl)amino]benzoate, and how can purity be validated?
- Methodological Answer : The compound is typically synthesized via acylation of methyl anthranilate derivatives using chlorocarbonyl reagents. Key steps include:
- Reaction Monitoring : Use thin-layer chromatography (TLC) with UV visualization to track intermediate formation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol.
- Validation : Confirm purity via -NMR (absence of extraneous peaks) and HPLC (≥98% purity, C18 column, acetonitrile/water mobile phase) .
Q. How can spectroscopic techniques distinguish this compound from structurally similar analogs?
- Methodological Answer :
- IR Spectroscopy : The carbonyl stretch of the chlorocarbonyl group (1780–1820 cm) and ester C=O (1720–1740 cm) provide distinct signatures.
- -NMR : Differentiate between substituents: chlorocarbonyl carbon (~150–155 ppm) vs. ester carbonyl (~165–170 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H] at m/z 228.0295 (CHClNO) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods due to potential release of toxic HCl gas during hydrolysis.
- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal in halogenated waste containers .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?
- Methodological Answer :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a single-crystal diffractometer.
- Refinement : Employ SHELXL for structure solution and refinement, focusing on anisotropic displacement parameters for Cl and O atoms.
- Validation : Check for residual electron density peaks (<0.5 eÅ) and R-factor convergence (R < 5%). Compare with ORTEP-3-generated thermal ellipsoid plots to assess positional accuracy .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress with -NMR under varying temperatures (25–60°C) to determine activation energy.
- Computational Modeling : Use DFT (B3LYP/6-31G*) to map transition states and partial charges, highlighting electrophilicity at the chlorocarbonyl carbon.
- Isotopic Labeling : -labeling in hydrolysis experiments can confirm whether cleavage occurs at the ester or amide bond .
Q. How do conflicting spectroscopic and crystallographic data for this compound arise, and how can they be reconciled?
- Methodological Answer :
- Case Example : If NMR suggests planar geometry but crystallography shows torsional distortion, perform:
- Conformational Analysis : Variable-temperature NMR to assess rotational barriers.
- Hirshfeld Surface Analysis : Identify intermolecular interactions (e.g., C–H···O) that may stabilize non-planar configurations in the solid state.
- Resolution : Cross-validate with Raman spectroscopy to detect crystal packing effects vs. intrinsic molecular geometry .
Q. What role does this compound play in pesticide intermediate synthesis?
- Methodological Answer :
- Derivatization : React with sulfonylureas or pyrimidinyl amines to form herbicidal sulfonylurea derivatives (e.g., tribenuron-methyl analogs).
- Bioactivity Screening : Test intermediates against Arabidopsis thaliana for herbicidal activity (IC assays).
- Metabolic Stability : Use LC-MS/MS to identify degradation products in soil/water matrices under UV exposure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
